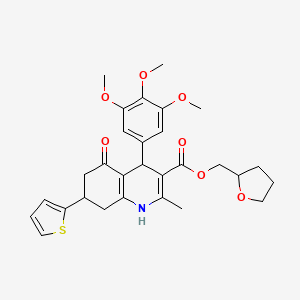![molecular formula C19H19NO6 B11635448 (2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(フェニルカルボニル)アミノ]-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン酸は、フェニルカルボニル基とトリメトキシフェニル基を含むユニークな構造を持つ有機化合物です。
準備方法
合成経路と反応条件
(2E)-2-[(フェニルカルボニル)アミノ]-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン酸の合成は、通常、特定の反応条件下でフェニルカルボニル化合物とトリメトキシフェニル化合物を縮合させることにより行われます。反応は、多くの場合、水酸化ナトリウムなどの塩基の存在下、エタノールなどの溶媒中で行われ、縮合過程を促進します。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フローシステムを用いた大規模合成が含まれる場合があります。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。触媒やクロマトグラフィーなどの高度な精製技術の使用も、生産プロセスの効率を高めるために採用される場合があります。
化学反応の分析
反応の種類
(2E)-2-[(フェニルカルボニル)アミノ]-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応により、化合物をアルコールまたはアミンに変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応を起こし、さまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、酸、塩基などの試薬は、制御された条件下で使用されて、置換反応を実現します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
(2E)-2-[(フェニルカルボニル)アミノ]-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン酸は、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索するために、研究が続けられています。
工業: この化合物は、新素材や化学プロセスの開発に使用されています。
科学的研究の応用
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2E)-2-[(フェニルカルボニル)アミノ]-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン酸がその効果を発揮するメカニズムは、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
Similar Compounds
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID: can be compared with other compounds having similar structural features, such as:
Uniqueness
Structural Uniqueness: The presence of both phenylformamido and trimethoxyphenyl groups in the same molecule is relatively unique.
Functional Uniqueness: The combination of these groups may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C19H19NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(E)-2-benzamido-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO6/c1-24-15-10-9-13(16(25-2)17(15)26-3)11-14(19(22)23)20-18(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,23)/b14-11+ |
InChIキー |
TUXDNYVTMBJLME-SDNWHVSQSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
